ACY-738
ACY-738
ACY-738 is a potent and selective HDAC6 inhibitor with improved brain bioavailability. ACY-738 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-738 induces dramatic increases in α-tubulin acetylation in brain and stimulate mouse exploratory behaviors in novel, but not familiar environments.
Brand Name:
Vulcanchem
CAS No.:
1375465-91-0
VCID:
VC0517164
InChI:
InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
SMILES:
C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
Molecular Formula:
C14H14N4O2
Molecular Weight:
270.292
ACY-738
CAS No.: 1375465-91-0
Inhibitors
VCID: VC0517164
Molecular Formula: C14H14N4O2
Molecular Weight: 270.292
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1375465-91-0 |
---|---|
Product Name | ACY-738 |
Molecular Formula | C14H14N4O2 |
Molecular Weight | 270.292 |
IUPAC Name | N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) |
Standard InChIKey | LIIWIMDSZVNYHY-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO |
Appearance | White to off-white solid powder |
Description | ACY-738 is a potent and selective HDAC6 inhibitor with improved brain bioavailability. ACY-738 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-738 induces dramatic increases in α-tubulin acetylation in brain and stimulate mouse exploratory behaviors in novel, but not familiar environments. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ACY-738; ACY 738; ACY738. |
Reference | 1: Regna NL, Vieson MD, Luo XM, Chafin CB, Puthiyaveetil AG, Hammond SE, Caudell DL, Jarpe MB, Reilly CM. Specific HDAC6 inhibition by ACY-738 reduces SLE pathogenesis in NZB/W mice. Clin Immunol. 2016 Jan;162:58-73. doi: 10.1016/j.clim.2015.11.007. Epub 2015 Nov 22. PubMed PMID: 26604012. 2: Regna NL, Vieson MD, Gojmerac AM, Luo XM, Caudell DL, Reilly CM. HDAC expression and activity is upregulated in diseased lupus-prone mice. Int Immunopharmacol. 2015 Dec;29(2):494-503. doi: 10.1016/j.intimp.2015.10.006. Epub 2015 Oct 21. PubMed PMID: 26471208; PubMed Central PMCID: PMC4666739. 3: Jochems J, Teegarden SL, Chen Y, Boulden J, Challis C, Ben-Dor GA, Kim SF, Berton O. Enhancement of stress resilience through histone deacetylase 6-mediated regulation of glucocorticoid receptor chaperone dynamics. Biol Psychiatry. 2015 Feb 15;77(4):345-55. doi: 10.1016/j.biopsych.2014.07.036. Epub 2014 Aug 28. PubMed PMID: 25442004; PubMed Central PMCID: PMC4297530. 4: Cook C, Carlomagno Y, Gendron TF, Dunmore J, Scheffel K, Stetler C, Davis M, Dickson D, Jarpe M, DeTure M, Petrucelli L. Acetylation of the KXGS motifs in tau is a critical determinant in modulation of tau aggregation and clearance. Hum Mol Genet. 2014 Jan 1;23(1):104-16. doi: 10.1093/hmg/ddt402. Epub 2013 Aug 19. PubMed PMID: 23962722; PubMed Central PMCID: PMC3857946. 5: Jochems J, Boulden J, Lee BG, Blendy JA, Jarpe M, Mazitschek R, Van Duzer JH, Jones S, Berton O. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability. Neuropsychopharmacology. 2014 Jan;39(2):389-400. doi: 10.1038/npp.2013.207. Epub 2013 Aug 19. PubMed PMID: 23954848; PubMed Central PMCID: PMC3870780. 6: Mithraprabhu S, Khong T, Jones SS, Spencer A. Histone deacetylase (HDAC) inhibitors as single agents induce multiple myeloma cell death principally through the inhibition of class I HDAC. Br J Haematol. 2013 Aug;162(4):559-62. doi: 10.1111/bjh.12388. Epub 2013 May 21. PubMed PMID: 23692150. |
PubChem Compound | 57381425 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume